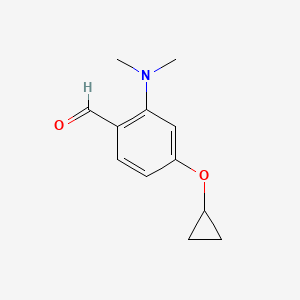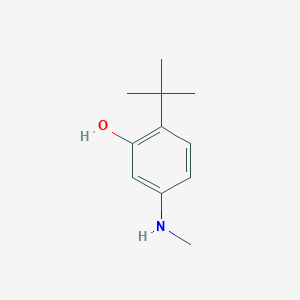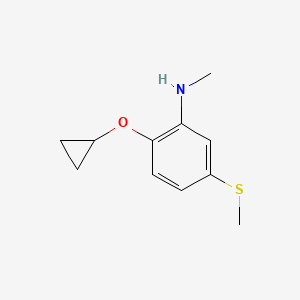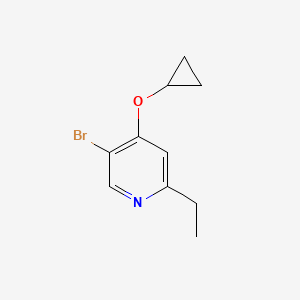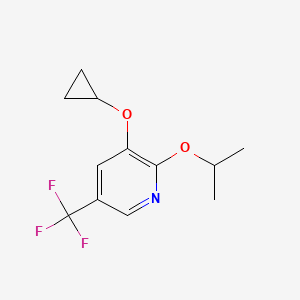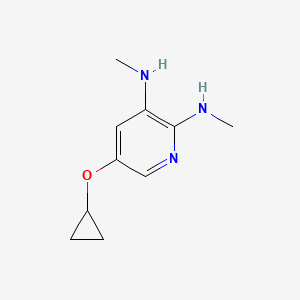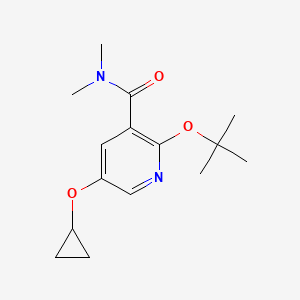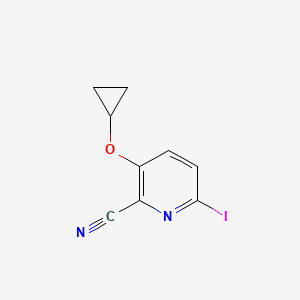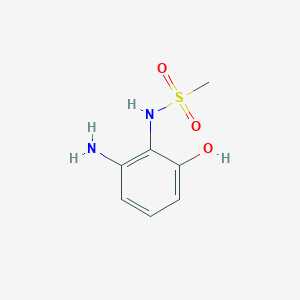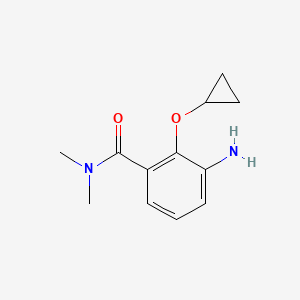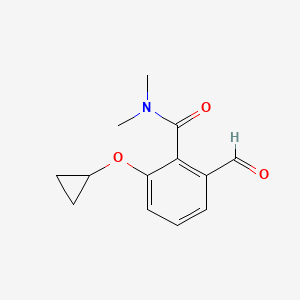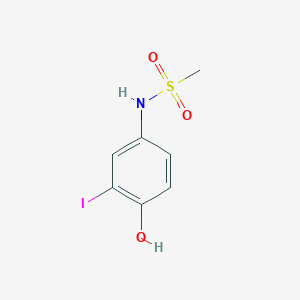
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol It is characterized by the presence of a hydroxy group, an iodine atom, and a methanesulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by the introduction of the methanesulfonamide group. One common method starts with 4-hydroxyphenylamine, which undergoes iodination using iodine and a suitable oxidizing agent to yield 4-hydroxy-3-iodophenylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Iodophenyl)methanesulfonamide: Similar structure but with the iodine atom at the 3-position instead of the 4-position.
N-(4-Iodophenyl)methanesulfonamide: Lacks the hydroxy group present in N-(4-Hydroxy-3-iodophenyl)methanesulfonamide.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H8INO3S |
|---|---|
Molekulargewicht |
313.12 g/mol |
IUPAC-Name |
N-(4-hydroxy-3-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
InChI-Schlüssel |
AEEZSHAYNZPYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


